molecular formula C9H11BrO2 B8448213 1-Bromo-4-(methoxymethoxymethyl)benzene

1-Bromo-4-(methoxymethoxymethyl)benzene

Cat. No.: B8448213
M. Wt: 231.09 g/mol
InChI Key: WDKSAYZGENQBDK-UHFFFAOYSA-N
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Description

1-Bromo-4-(methoxymethoxymethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a methoxymethoxymethyl group (-CH₂-O-CH₂-O-CH₃). This substituent introduces steric bulk and electron-donating effects due to its ether linkages, making the compound valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) for pharmaceutical and agrochemical intermediates .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-bromo-4-(methoxymethoxymethyl)benzene

InChI

InChI=1S/C9H11BrO2/c1-11-7-12-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3

InChI Key

WDKSAYZGENQBDK-UHFFFAOYSA-N

Canonical SMILES

COCOCC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-4-(methoxymethyl)benzene

  • Structure : Benzene ring with bromine (para) and a methoxymethyl group (-CH₂-O-CH₃).
  • Key Differences : Lacks the additional methoxy group in the substituent, reducing steric hindrance and polarity compared to the methoxymethoxymethyl analog.
  • Applications : Used in coupling reactions; simpler structure enables faster reaction kinetics but offers fewer opportunities for post-functionalization .

1-Bromo-4-(difluoromethoxy)benzene

  • Structure : Bromine (para) with a difluoromethoxy group (-O-CHF₂).
  • Key Differences : The electron-withdrawing fluorine atoms deactivate the benzene ring, contrasting with the electron-donating methoxymethoxymethyl group. This enhances reactivity in electrophilic substitutions but reduces stability in nucleophilic environments.
  • Applications : Widely used in Suzuki couplings for fluorinated drug candidates .

1-Bromo-4-(trifluoromethoxy)benzene

  • Structure : Bromine (para) with a trifluoromethoxy group (-O-CF₃).
  • Key Differences : Strong electron-withdrawing effects dominate, making the compound highly reactive in cross-couplings. Market demand is driven by pharmaceutical applications, with a projected growth rate of 8.5% annually .

1-Bromo-4-(chloromethyl)benzene

  • Structure : Bromine (para) with a chloromethyl group (-CH₂-Cl).
  • Key Differences : The chloromethyl group is a superior leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions). However, it lacks the stability of ether-based substituents.
  • Applications : Used in one-pot dual arylations, achieving yields up to 96% in Pd-catalyzed reactions .

Physical and Chemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility Reactivity in Suzuki Coupling
1-Bromo-4-(methoxymethoxymethyl)benzene 265.14 (est.) ~250–280 High in DMSO, THF Moderate (electron-donating)
1-Bromo-4-(methoxymethyl)benzene 215.08 ~200–220 Moderate in EtOAc High
1-Bromo-4-(difluoromethoxy)benzene 223.00 185.6 Low in water Very High (electron-deficient)
1-Bromo-4-(chloromethyl)benzene 205.47 ~210–230 High in DCM High (leaving group)

Data compiled from

Market and Industrial Relevance

  • The global market for brominated aromatics is projected to exceed $1.2 billion by 2030, driven by pharmaceutical demand. Methoxymethoxymethyl derivatives are niche intermediates, while fluorinated compounds dominate high-value applications .

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